

(4-Acetylphenyl)urea: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (4-Acetylphenyl)urea

Cat. No.: B081512

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Introduction

(4-Acetylphenyl)urea, a member of the aryl urea class of organic compounds, represents a significant scaffold in medicinal chemistry and drug development. The unique structural characteristics of the urea moiety, specifically its capacity to act as both a hydrogen bond donor and acceptor, confer upon it the ability to form robust and specific interactions with biological targets. This property has been exploited in the design of numerous therapeutic agents. The presence of the acetylphenyl group further provides a handle for synthetic modification and can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This technical guide provides an in-depth exploration of the core molecular features, synthesis, characterization, and potential therapeutic applications of **(4-Acetylphenyl)urea**, tailored for researchers, scientists, and professionals in the field of drug development.

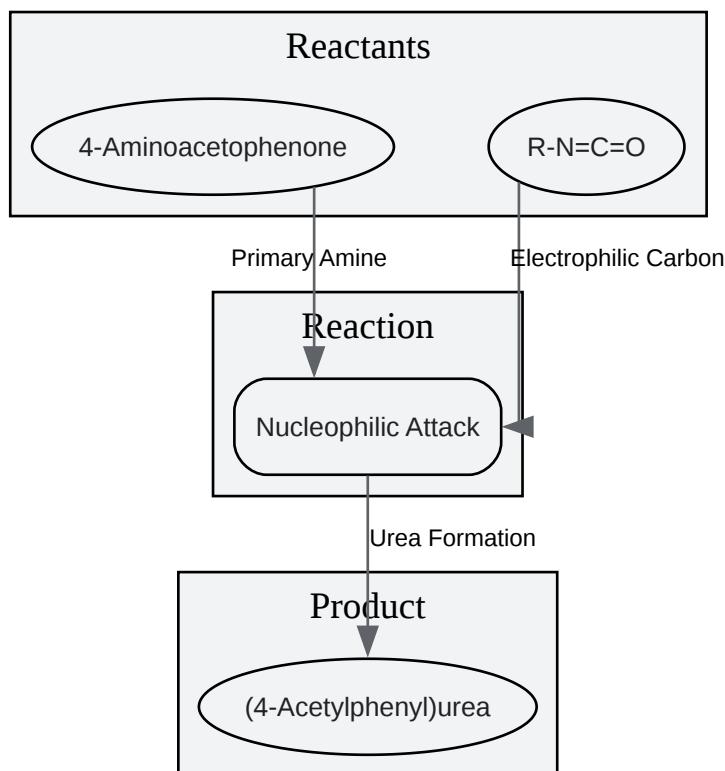
Physicochemical Properties of (4-Acetylphenyl)urea

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. **(4-Acetylphenyl)urea** is typically a white to off-white crystalline solid with limited solubility in water, a characteristic feature of many aryl ureas. Its solubility is greater in organic solvents such as ethanol and acetone.

Property	Value	Source
CAS Number	13143-02-7	N/A
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	N/A
Molecular Weight	178.19 g/mol	N/A
Appearance	White to off-white crystalline solid	N/A
Solubility	Limited in water; soluble in ethanol and acetone.	N/A

Synthesis of (4-Acetylphenyl)urea

The synthesis of **(4-Acetylphenyl)urea** is most commonly achieved through the reaction of 4-aminoacetophenone with a source of the ureido moiety. A prevalent and efficient method involves the use of an isocyanate. The lone pair of electrons on the nitrogen atom of the primary amine in 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.



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Caption: General reaction scheme for the synthesis of **(4-Acetylphenyl)urea**.

Experimental Protocol: Synthesis of **(4-Acetylphenyl)urea**

This protocol is a generalized procedure based on established methods for the synthesis of aryl ureas.^[1]

Materials:

- 4-Aminoacetophenone
- Potassium isocyanate (or a suitable isocyanate precursor)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Glacial acetic acid

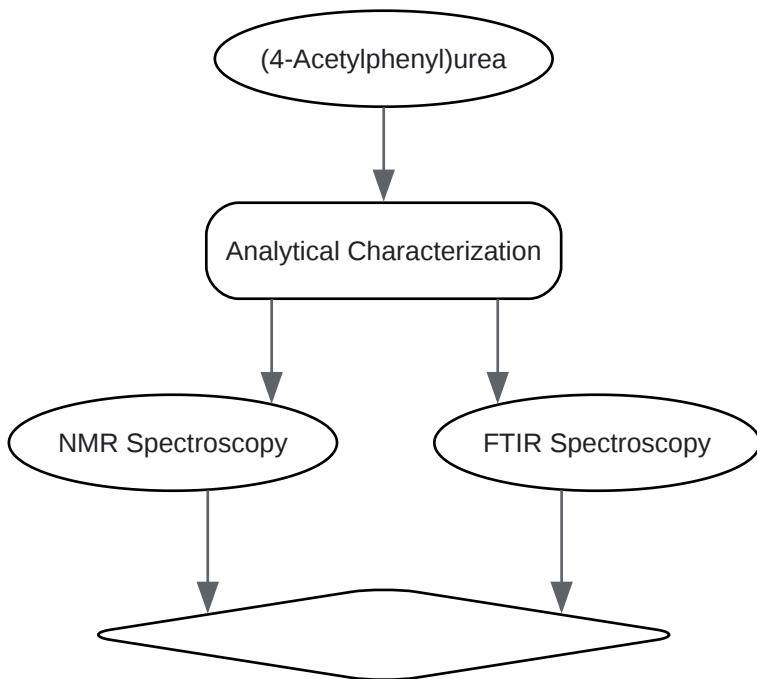
- Deionized water
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-aminoacetophenone in a minimal amount of a suitable anhydrous solvent.
- Addition of Isocyanate: To the stirred solution, add a stoichiometric equivalent of potassium isocyanate.
- Acidification: Slowly add glacial acetic acid to the reaction mixture. This *in situ* generates isocyanic acid which then reacts with the amine.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into cold deionized water to precipitate the product. The solid is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure **(4-Acetylphenyl)urea**.

Characterization of **(4-Acetylphenyl)urea**

The identity and purity of the synthesized **(4-Acetylphenyl)urea** must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.



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Caption: Workflow for the analytical characterization of **(4-Acetylphenyl)urea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of **(4-Acetylphenyl)urea** is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

- Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the ortho- and meta-protons of the para-substituted phenyl ring.
- Amine Protons: Two broad singlets corresponding to the N-H protons of the urea moiety. The chemical shift of these protons can be variable and is dependent on the solvent and concentration.
- Methyl Protons: A singlet at approximately δ 2.5 ppm corresponding to the three protons of the acetyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule.

- Carbonyl Carbons: Two signals in the downfield region, one corresponding to the carbonyl carbon of the urea group (around δ 155 ppm) and another for the acetyl carbonyl carbon (around δ 197 ppm).
- Aromatic Carbons: Four signals in the aromatic region (δ 115-145 ppm) corresponding to the inequivalent carbons of the phenyl ring.
- Methyl Carbon: A signal in the upfield region (around δ 26 ppm) for the methyl carbon of the acetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **(4-Acetylphenyl)urea** will display characteristic absorption bands corresponding to its functional groups.

- N-H Stretching: A broad band or multiple sharp peaks in the region of 3200-3400 cm^{-1} corresponding to the stretching vibrations of the N-H bonds in the urea group.[2]
- C=O Stretching: A strong, sharp absorption band around 1650-1680 cm^{-1} is indicative of the carbonyl stretching vibration of the urea moiety. A second C=O stretching band for the acetyl group will also be present in a similar region.[2]
- C-N Stretching: Absorptions in the 1400-1450 cm^{-1} region can be attributed to C-N stretching vibrations.[3]
- Aromatic C=C Stretching: Peaks in the 1500-1600 cm^{-1} range are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Applications in Drug Development

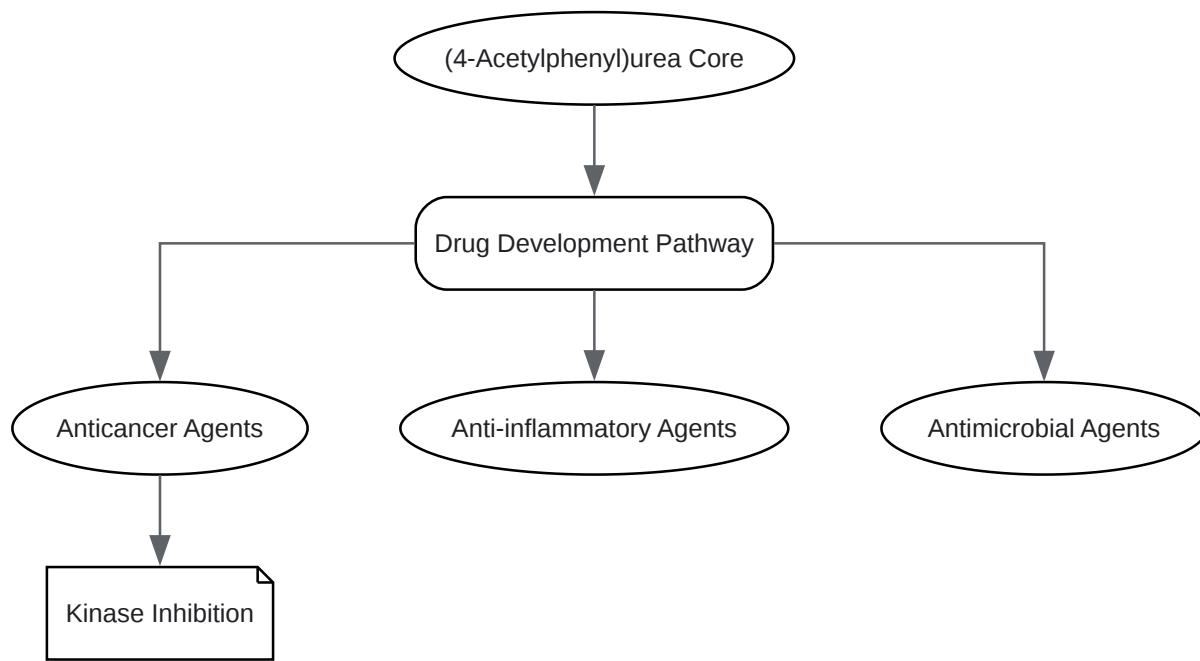
Aryl urea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[4][5] The **(4-Acetylphenyl)urea** core can serve as a versatile starting point for the development of novel therapeutic agents.

Anticancer Activity

Many aryl urea derivatives have demonstrated potent anticancer activity.^[5] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. The urea moiety is particularly adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. The acetylphenyl group can be synthetically modified to enhance potency and selectivity for specific kinase targets.

Anti-inflammatory and Antimicrobial Activity

Derivatives of aryl ureas have also been investigated for their anti-inflammatory and antimicrobial properties.^{[4][6]} The ability of the urea functional group to mimic peptide bonds allows these compounds to interact with enzymes and receptors involved in inflammatory pathways and microbial pathogenesis.



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Caption: Potential therapeutic applications of **(4-Acetylphenyl)urea** derivatives.

Conclusion

(4-Acetylphenyl)urea is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and the proven therapeutic

potential of the aryl urea scaffold make it a valuable building block for the development of novel drugs. This technical guide has provided a comprehensive overview of its fundamental characteristics, synthesis, and characterization, offering a solid foundation for researchers and drug development professionals to explore its potential in their therapeutic programs. The versatility of the **(4-Acetylphenyl)urea** core, coupled with the insights provided herein, should facilitate the rational design and synthesis of new and effective therapeutic agents.

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